molecular formula C10H14O B3058101 2-(3,4-Dimethylphenyl)ethanol CAS No. 87776-80-5

2-(3,4-Dimethylphenyl)ethanol

Cat. No. B3058101
Key on ui cas rn: 87776-80-5
M. Wt: 150.22 g/mol
InChI Key: WJOJFYXMOJHANU-UHFFFAOYSA-N
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Patent
US05340831

Procedure details

Lithium aluminium hydride (0.4 g) was added in portions to a solution of methyl 3,4-dimethylphenylacetate (3.0 g--see Preparation 16) in anhydrous diethyl ether (50 ml). When the addition was complete, the mixture was heated under reflux for 1 hour then allowed to stand at room temperature for 16 hours. Water (0.5 ml) was carefully added dropwise followed by 15% aqueous sodium hydroxide (0.5 ml) and finally more water (2 ml). The resulting solid precipitate was filtered off and washed with diethyl ether (3×20 ml). The filtrate and washings were combined, dried (MgSO4) and concentrated in vacuo to give the title compound as a colourless oil which was used directly--see Preparation 18).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[CH:9]=[C:10]([CH2:15][C:16](OC)=[O:17])[CH:11]=[CH:12][C:13]=1[CH3:14].O.[OH-].[Na+]>C(OCC)C>[CH3:7][C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][C:13]=1[CH3:14])[CH2:15][CH2:16][OH:17] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
3 g
Type
reactant
Smiles
CC=1C=C(C=CC1C)CC(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solid precipitate was filtered off
WASH
Type
WASH
Details
washed with diethyl ether (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1C=C(CCO)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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